1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16801076
Molecular Formula: C26H18F5NO4
Molecular Weight: 503.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H18F5NO4 |
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Molecular Weight | 503.4 g/mol |
IUPAC Name | 1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2 |
Standard InChI Key | CQBLOHXKGUNWRV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate (CAS 86060-90-4) features a pyrrolidine ring substituted with two ester groups: an Fmoc-protected carboxylate at the 1-position and a pentafluorophenyl (PFP) ester at the 2-position . The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides base-labile protection for the amine functionality, while the PFP ester enhances electrophilicity, facilitating nucleophilic acyl substitutions under mild conditions .
The compound’s stereochemistry is defined by the pyrrolidine ring’s conformation, which adopts a puckered geometry to minimize steric strain between the bulky Fmoc and PFP substituents. This structural arrangement is critical for its role in asymmetric synthesis, where the spatial orientation of functional groups dictates regioselectivity and enantiomeric outcomes.
Table 1: Key Molecular Properties
Synthesis Pathways and Methodological Advancements
Fmoc Protection Strategies
The installation of the Fmoc group onto the pyrrolidine nitrogen is achieved through a copper(II)-mediated complexation strategy, as detailed in recent organometallic studies . This method involves:
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Deprotection of a Cbz group via hydrogenolysis over Pd/C, yielding a free amine.
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Formation of a Cu(II) complex with the amine and a carboxylic acid moiety, temporarily shielding reactive sites during Fmoc installation.
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Schotten–Baumann reaction with Fmoc-Cl in a biphasic EtOAc/water system, enabling selective acylation of the pyrrolidine nitrogen .
This approach achieves >97.5% purity (HPLC), as verified by Thermo Fisher Scientific’s product specifications . The use of ethylenediaminetetraacetic acid (EDTA) in the final step ensures complete removal of copper residues, critical for applications requiring metal-free intermediates .
Pentafluorophenyl Ester Incorporation
The PFP ester is introduced via nucleophilic aromatic substitution, leveraging the electron-withdrawing effects of fluorine atoms to activate the phenyl ring toward esterification. Microwave-assisted synthesis techniques have been employed to enhance reaction rates and yields, particularly in the formation of metal complexes for photonic applications .
Applications in Organic Synthesis and Materials Science
Peptide Synthesis
The compound’s dual functionality makes it indispensable in SPPS:
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Fmoc Group: Removed under basic conditions (e.g., piperidine), enabling iterative peptide chain elongation without side-chain deprotection.
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PFP Ester: Acts as a leaving group in amide bond formation, reacting efficiently with amino groups in aqueous-organic biphasic systems .
Coordination Chemistry
The PFP moiety’s electron-deficient nature facilitates coordination to transition metals. For example, Cu(II) complexes of analogous pyrrolidine derivatives exhibit distinct EPR spectra, suggesting potential applications in catalytic systems and magnetic materials .
Table 2: Metal Complexation Data (Representative Example)
Metal Ion | Ligand | Application | Reference |
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Cu(II) | Pyrrolidine-fused chlorin | Photodynamic therapy | |
Zn(II) | Carboxyphenyl porphyrin | Fluorescent sensors |
Analytical Characterization Techniques
Spectroscopic Methods
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¹H/¹⁹F NMR: Resolves stereochemical configurations and monitors reaction progress. The Fmoc group’s aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while PFP fluorine atoms resonate as distinct singlets .
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ESI-MS: Confirms molecular weight (m/z 503.43) and detects impurities .
Chromatographic Analysis
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